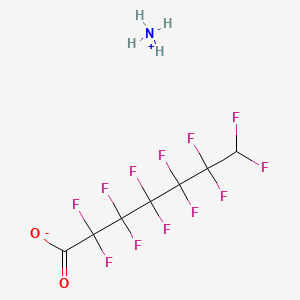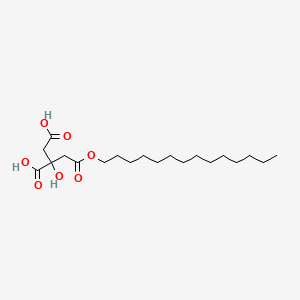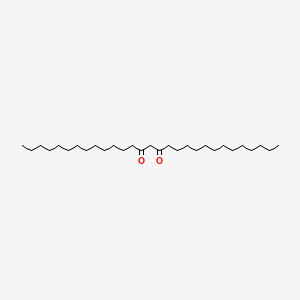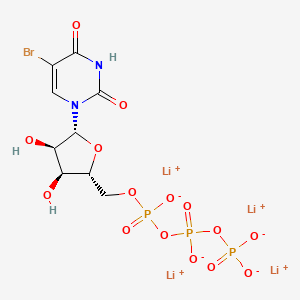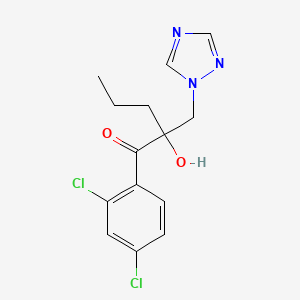
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a pentanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
Métodos De Preparación
The synthesis of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through a series of carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.
Addition of the Hydroxy Group: The hydroxy group is typically added through nucleophilic substitution reactions, using appropriate alcohols or hydroxylating agents.
Incorporation of the Triazole Ring: The triazole ring is introduced through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The triazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethanol: This compound features an additional dioxolane ring, which may alter its chemical reactivity and biological activity.
This compound2-methylpropanoate: The presence of a methylpropanoate group introduces steric hindrance and may affect the compound’s binding interactions.
This compound3-phenylpropanoic acid: The phenylpropanoic acid moiety can enhance the compound’s solubility and bioavailability.
Propiedades
Número CAS |
107659-06-3 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O2 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-5-14(21,7-19-9-17-8-18-19)13(20)11-4-3-10(15)6-12(11)16/h3-4,6,8-9,21H,2,5,7H2,1H3 |
Clave InChI |
RRNMRANBOUWEBU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



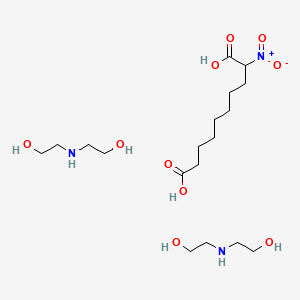
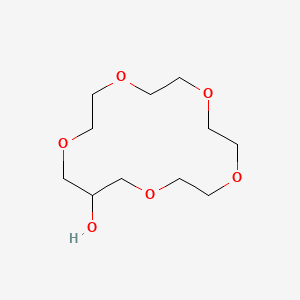
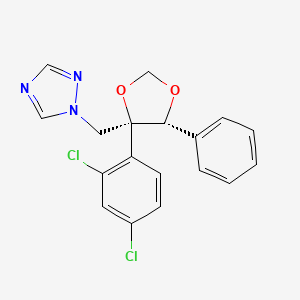
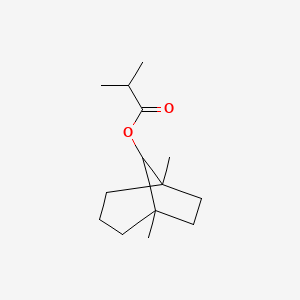
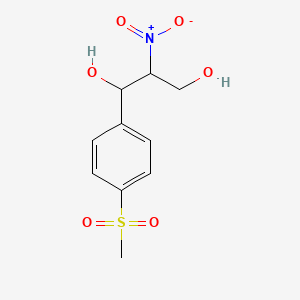
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)

